(E)-[6]-Dehydroparadol
CAS No.: 878006-06-5
Cat. No.: VC0007372
Molecular Formula: C₁₇H₂₄O₃
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
![(E)-[6]-Dehydroparadol - 878006-06-5](/images/no_structure.jpg)
Specification
CAS No. | 878006-06-5 |
---|---|
Molecular Formula | C₁₇H₂₄O₃ |
Molecular Weight | 276.4 g/mol |
IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one |
Standard InChI | InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+ |
Standard InChI Key | AXMBOMODZLJDKX-PKNBQFBNSA-N |
Isomeric SMILES | CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
SMILES | CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(E)- -Dehydroparadol (CAS 878006-06-5) is a phenolic ketone with the systematic name 1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one. Its molecular formula, C<sub>17</sub>H<sub>24</sub>O<sub>3</sub>, corresponds to a molecular weight of 276.37 g/mol . The compound features:
-
A para-hydroxyl/meta-methoxy substituted benzene ring linked via α,β-unsaturated ketone moiety
The extended conjugation system (benzene → enone → carbonyl) enables both redox modulation and electrophilic reactivity critical for biological activity .
Physicochemical Properties
Key physicochemical parameters from experimental studies include:
Property | Value | Source |
---|---|---|
Solubility (DMSO) | ≥140 mg/mL (506.57 mM) | |
LogP | 4.34 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar Surface Area | 46.53 Ų |
The high lipophilicity (LogP >4) suggests favorable membrane permeability but may limit aqueous solubility, necessitating formulation optimization for in vivo applications .
Synthesis and Structural Analogues
Synthetic Pathways
The primary synthesis route involves cross aldol condensation between dehydrozingerone (4-hydroxy-3-methoxybenzalacetone) and hexanal under basic conditions :
Alternative methods using atmospheric oxygen yield epoxy derivatives but with reduced efficiency (6-21% yields) .
Structure-Activity Relationships
Modification of the aliphatic chain length profoundly affects biological activity:
Chain Length (n) | Antiplatelet IC<sub>50</sub> (μM) | Anticancer IC<sub>50</sub> (μM) |
---|---|---|
5 | 55.3 ± 7.7 | 78.4 ± 8.5 |
6 | 50.1 ± 5.4 | 64.9 ± 10.7 |
10 | 38.0 ± 7.9 | 73.1 ± 1.0 |
The C10 derivative ((E)- -Dehydroparadol) exhibits optimal balance between anticancer potency and pharmacokinetic properties .
Mechanisms of Anticancer Action
Nrf2-Keap1 Pathway Activation
(E)- -Dehydroparadol acts as a potent Nrf2 activator, disrupting Keap1-mediated ubiquitination through covalent modification of cysteine residues (Cys151, Cys273, Cys288) . This induces:
Mitochondrial Apoptosis Induction
Mechanistic studies in HCT-116 cells demonstrate:
Parameter | Change vs. Control | p-value |
---|---|---|
Caspase-3 Activation | 3.7-fold increase | <0.001 |
BAX/BCL-2 Ratio | 4.2:1 | <0.01 |
Mitochondrial Membrane Depolarization | 68% reduction | <0.005 |
The compound induces G2/M phase arrest (72% cells in G2/M vs. 18% control) through cyclin B1/CDK1 complex inhibition .
Pharmacokinetic Profile
In Vitro ADME Properties
Formulation Considerations
The recommended storage conditions (-20°C in DMSO) maintain stability for:
Crystalline form shows superior stability (ΔG<sub>soln</sub> = -5.2 kJ/mol) compared to amorphous powder .
Comparative Analysis with Related Compounds
vs. -Shogaol
vs. Clinical Chemotherapeutics
Agent | HCT-116 IC<sub>50</sub> | Selectivity Index (Normal vs. Cancer) |
---|---|---|
(E)- -Dehydroparadol | 43.02 μM | 8.9 |
Cisplatin | 0.7 μM | 1.2 |
Paclitaxel | 0.05 μM | 1.8 |
The 8.9-fold selectivity index for (E)- -Dehydroparadol surpasses conventional agents, suggesting reduced off-target toxicity .
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